1-Chlorododecane
Overview
Description
C₁₂H₂₅Cl . It is a colorless liquid with a faint odor and is primarily used in organic synthesis and industrial applications. The compound is characterized by a long carbon chain with a chlorine atom attached to the terminal carbon, making it a member of the alkyl halides family .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chlorododecane can be synthesized through the chlorination of dodecane. This process involves the reaction of dodecane with chlorine gas in the presence of ultraviolet light or a radical initiator. The reaction is typically carried out at elevated temperatures to ensure complete chlorination .
Industrial Production Methods: In industrial settings, this compound is produced by the direct chlorination of dodecane using chlorine gas. The process is conducted in large reactors equipped with UV lamps to initiate the reaction. The reaction mixture is then purified through distillation to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: 1-Chlorododecane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in this compound can be replaced by various nucleophiles such as hydroxide ions, alkoxide ions, and amines.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium hydroxide (KOH), and sodium alkoxides are commonly used reagents.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are used to promote elimination reactions.
Major Products:
Nucleophilic Substitution: Alcohols, ethers, and amines.
Elimination Reactions: Alkenes.
Scientific Research Applications
1-Chlorododecane has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including surfactants, detergents, and pharmaceuticals.
Biological Studies: this compound is used in studies involving membrane proteins and lipid bilayers due to its amphiphilic nature.
Industrial Applications: It is used in the production of lubricants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-chlorododecane primarily involves its reactivity as an alkylating agent. The chlorine atom in this compound can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is utilized in various synthetic processes to introduce long alkyl chains into molecules .
Comparison with Similar Compounds
1-Chlorodecane (C₁₀H₂₁Cl): Similar structure but with a shorter carbon chain.
1-Chlorotetradecane (C₁₄H₂₉Cl): Similar structure but with a longer carbon chain.
1-Bromododecane (C₁₂H₂₅Br): Similar structure but with a bromine atom instead of chlorine.
Uniqueness: 1-Chlorododecane is unique due to its specific carbon chain length, which provides a balance between hydrophobicity and reactivity. This makes it particularly useful in the synthesis of surfactants and detergents, where the long carbon chain contributes to the hydrophobic properties, while the chlorine atom allows for further chemical modifications .
Properties
IUPAC Name |
1-chlorododecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYNEUUHHLGGAH-UHFFFAOYSA-N | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCl | |
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Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25Cl | |
Record name | LAURYL CHLORIDE | |
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DSSTOX Substance ID |
DTXSID0025492 | |
Record name | 1-Chlorododecane | |
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Molecular Weight |
204.78 g/mol | |
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Physical Description |
Lauryl chloride is a clear colorless oily liquid. (NTP, 1992), Liquid, Colorless oily liquid; [CAMEO] | |
Record name | LAURYL CHLORIDE | |
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Record name | Dodecane, 1-chloro- | |
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Boiling Point |
500 °F at 760 mmHg (NTP, 1992) | |
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Flash Point |
235 °F (NTP, 1992) | |
Record name | LAURYL CHLORIDE | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992) | |
Record name | LAURYL CHLORIDE | |
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Density |
0.8687 at 68 °F (NTP, 1992) - Less dense than water; will float | |
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Vapor Pressure |
116 mmHg at 41.9 °F ; 137 mmHg at 59.2 °F; 143.9 mmHg at 68.2 °F (NTP, 1992), 0.45 [mmHg] | |
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Record name | 1-Chlorododecane | |
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CAS No. |
112-52-7 | |
Record name | LAURYL CHLORIDE | |
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Record name | 1-Chlorododecane | |
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Record name | 1-CHLORODODECANE | |
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Record name | Dodecane, 1-chloro- | |
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Record name | 1-Chlorododecane | |
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Record name | 1-chlorododecane | |
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Record name | LAURYL CHLORIDE | |
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Melting Point |
15.3 °F (NTP, 1992) | |
Record name | LAURYL CHLORIDE | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-chlorododecane?
A1: this compound has the molecular formula C12H25Cl and a molecular weight of 204.79 g/mol.
Q2: How does the choice of solvent influence the reactivity of this compound in reactions involving samarium(II) reductants?
A2: Research has shown that the solvent significantly impacts the rate of this compound reduction by samarium(II) reagents. For example, using {Sm[N(SiMe3)2]2(THF)2} as the reductant, the reaction was found to be three orders of magnitude faster in hexanes than in tetrahydrofuran (THF). [] This difference is attributed to the stronger solvation of the samarium(II) species by THF, which hinders electron transfer to the substrate. []
Q3: How does confinement on a solid substrate affect the bromination kinetics of polystyrene dissolved in this compound?
A3: Studies have demonstrated that brominating polystyrene chains anchored to a solid substrate in this compound is significantly slower compared to brominating free polystyrene chains in the same solvent. [] This observation is attributed to steric hindrance arising from the confinement of polystyrene on the substrate, which limits the accessibility of bromine to the polymer chains. []
Q4: Can this compound be used as a component in a non-mercuric homogenous system for the hydrochlorination of acetylene?
A4: Yes, this compound has been successfully incorporated into a non-mercuric homogenous catalyst system for acetylene hydrochlorination. [] The system consists of PtCl4, 81-R, and this compound. Spectroscopic analyses suggest the active catalytic component is the ion-association complex [PtCl6]2−[RNH3]2+. []
Q5: How does the number of hydroxyethyl groups in a series of cationic surfactants derived from this compound influence their surface activity?
A5: Studies on cationic surfactants synthesized from this compound and mono-, di-, or triethanolamine revealed a strong correlation between the number of hydroxyethyl groups and surface activity. [, ] Increasing the number of hydroxyethyl groups led to a decrease in critical micelle concentration (CMC) and an increase in surface excess concentration (Γmax). [, ] This trend suggests that increasing the hydrophilic character of the surfactant enhances its ability to lower surface tension and form micelles.
Q6: Are there alternative methods for preparing porous microspheres that avoid the use of this compound?
A6: Yes, while this compound is commonly employed in the activated seed swelling technique for synthesizing porous microspheres, [, ] alternative approaches utilizing decalin and methyl-β-cyclodextrin have been explored. [] These alternative methods offer potential advantages in terms of environmental friendliness and reduced toxicity.
Q7: Has this compound been detected as a contaminant in environmental samples?
A7: Yes, this compound has been identified as an anti-corrosive agent in environmental samples. In a study investigating soil and sand dust contamination in Riyadh, Saudi Arabia, this compound was found alongside other pollutants, highlighting its potential presence as a contaminant in areas with industrial activity. []
Q8: What analytical techniques have been employed to study the thermal decomposition of this compound-based ionic liquids?
A8: In-situ mass spectrometry and powder X-ray diffraction have been utilized to investigate the thermal decomposition of this compound-based ionic liquids. [] These techniques allowed researchers to identify the decomposition products, including HCl, CH3Cl, and this compound itself, which could act as oxidizing agents in gas-solid reactions. []
Q9: What is known about the environmental fate and potential biodegradation of this compound?
A9: While specific information regarding the environmental degradation of this compound is limited in the provided research, studies on the bacterial degradation of similar chloroalkanes provide insights. Research has shown that an Acinetobacter isolate could utilize 1-chlorohexadecane, this compound, and 1-chlorodecane as growth substrates, incorporating odd-chain fatty acids into their cellular lipids through a subterminal oxidative pathway. [] This finding suggests the potential for microbial degradation of this compound in the environment.
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